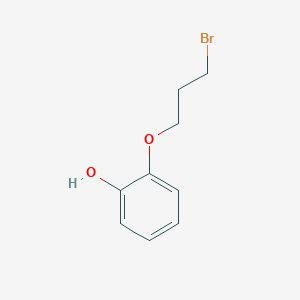

2-(3-Bromo-propoxy)-phenol

Description

Contextual Significance in Organic Synthesis

The primary significance of 2-(3-bromo-propoxy)-phenol in organic synthesis lies in its utility as a versatile intermediate. The distinct reactivity of its functional groups enables chemists to use it as a scaffold for constructing elaborate molecules.

A common synthetic route to this compound involves the nucleophilic substitution reaction between a phenol (B47542) derivative and 1,3-dibromopropane (B121459). This etherification is typically performed under basic conditions, with factors such as solvent polarity, temperature, and stoichiometry being critical for optimizing the yield and purity of the product. For instance, using an excess of 1,3-dibromopropane can help improve conversion rates. Purification is often achieved through column chromatography to separate the desired product from unreacted starting materials or potential byproducts.

The true synthetic value of this compound becomes apparent in subsequent reactions. The terminal bromine on the propoxy chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. smolecule.com This allows for the introduction of various functionalities, such as amines or azides. smolecule.comrsc.org For example, it has been used in the synthesis of cleavable linkers for affinity chromatography by reacting the bromide with sodium azide. rsc.org

Furthermore, the bromine atom serves as a crucial handle for transition metal-catalyzed cross-coupling reactions. It can participate in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are fundamental in building the carbon skeleton of complex organic molecules. The efficiency of these couplings can be influenced by the choice of catalyst and ligands.

The phenolic hydroxyl group also contributes significantly to the compound's reactivity. It can be deprotonated to form a phenoxide, which can direct metallation to the ortho position, or it can be functionalized through reactions like etherification or esterification. In multi-step syntheses, the hydroxyl group may require temporary protection (e.g., by silylation) to prevent it from interfering with reactions at other sites on the molecule.

Overview of Research Trajectories

Research involving this compound and its derivatives spans several areas of chemical science, highlighting its role as a foundational molecule for generating new compounds with specific functions.

One major research trajectory is its use as a precursor for creating more complex phenolic structures and diaryl ethers. mdpi.com These motifs are present in numerous biologically active compounds and advanced materials. By modifying the alkyl bromide and phenolic ends of the molecule, researchers can systematically build libraries of compounds for screening in various applications.

The compound also serves as a starting material for the synthesis of heterocyclic compounds. The flexible three-carbon chain can be used to form rings through intramolecular cyclization reactions after the bromine has been substituted by a suitable nucleophile. For example, a related compound, 2-[(3-bromo-propylimino)-methyl]-phenol, has been synthesized and used as a bidentate Schiff base ligand to form a novel Nickel(II) complex. researchgate.net The resulting complex was characterized by various spectroscopic techniques and its molecular structure was determined by X-ray diffraction. researchgate.net

In materials science, phenolic compounds containing bromine are used in the production of polymers, resins, and coatings, as the bromine can impart flame retardancy. mst.dk The ability to polymerize or graft molecules like this compound onto surfaces or into polymer backbones is an active area of investigation.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the thermodynamic stability and conformational preferences of this compound. Such studies suggest the propoxy chain often adopts a gauche configuration to minimize steric hindrance and indicate a high activation barrier for the hydrolysis of the carbon-bromine bond, implying good stability under certain conditions.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO2 |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

2-(3-bromopropoxy)phenol |

InChI |

InChI=1S/C9H11BrO2/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5,11H,3,6-7H2 |

InChI Key |

YMUOYYDMWXXUCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Bromo Propoxy Phenol

Etherification Approaches

The formation of the ether bond in 2-(3-bromo-propoxy)-phenol is a critical step that can be accomplished through various O-alkylation methods. The Williamson ether synthesis and its modifications are the most prominent among these.

Williamson Ether Synthesis via Phenoxide Intermediates

The Williamson ether synthesis is a cornerstone in the preparation of ethers and proceeds via an S(_N)2 reaction between an alkoxide and an organohalide. phasetransfer.com This method is widely employed for synthesizing both symmetrical and asymmetrical ethers in laboratory and industrial settings. phasetransfer.com

A primary route to this compound involves the reaction of a phenoxide with 1,3-dibromopropane (B121459). In this approach, catechol (1,2-dihydroxybenzene) is often used as the starting phenol (B47542). The selective mono-alkylation of one of the phenolic hydroxyl groups is a key challenge. To achieve this, the reaction is typically carried out by first converting the phenol to its corresponding phenoxide ion using a base.

The phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, leading to the displacement of a bromide ion. To favor mono-alkylation and suppress the formation of the dialkylated byproduct, a molar excess of the dihalide can be used. Phase-transfer catalysis is a particularly effective technique to enhance the rate and selectivity of this reaction by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides. phasetransfercatalysis.com

Table 1: Representative Reaction Conditions for Mono-alkylation of a Phenol with a Dibromoalkane

| Reactant A | Reactant B | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | None | Acetone | Reflux | 12 | 40 |

This table is based on a similar reaction and serves as a model. orgsyn.org

An alternative strategy within the Williamson ether synthesis framework is the alkylation of a pre-brominated phenol. In this case, 2-bromophenol serves as the starting material. The phenolic proton of 2-bromophenol is abstracted by a base to form the corresponding phenoxide. This phenoxide then reacts with a suitable three-carbon alkylating agent containing a leaving group, such as 3-bromo-1-propanol. The use of a phase-transfer catalyst can be beneficial in this reaction as well. chegg.com

This method offers the advantage of introducing the bromine atom at a defined position on the aromatic ring from the outset. The subsequent alkylation then forms the desired ether linkage.

The yield and purity of this compound obtained via Williamson ether synthesis are significantly influenced by several reaction parameters.

Base: The choice of base is crucial for the efficient formation of the phenoxide. Common bases include alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃). The strength and solubility of the base can affect the reaction rate.

Solvent: Polar aprotic solvents such as acetone, acetonitrile, and N,N-dimethylformamide (DMF) are commonly used as they can solvate the cation of the phenoxide salt, leaving the anion more nucleophilic. phasetransfer.com

Temperature: The reaction is typically conducted at elevated temperatures, often between 50 and 100 °C, to ensure a reasonable reaction rate. phasetransfer.com

Catalyst: Phase-transfer catalysts (PTCs) like quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or polyethylene glycols (PEGs) can dramatically improve the reaction efficiency, especially in two-phase systems, by facilitating the interaction between the aqueous phenoxide and the organic alkyl halide. phasetransfercatalysis.com The use of PTCs can help minimize side reactions such as C-alkylation. phasetransfercatalysis.com

Alternative O-Alkylation Strategies

Beyond the classical Williamson ether synthesis, other methods can be employed for the O-alkylation of phenols.

The Mitsunobu reaction provides a powerful method for forming ethers from alcohols and acidic nucleophiles, including phenols. This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). masterorganicchemistry.commdpi.com The reaction proceeds with the inversion of stereochemistry at the alcohol carbon, which is not relevant for the synthesis of this compound from an achiral alcohol. A key advantage of the Mitsunobu reaction is that it occurs under mild, neutral conditions. huji.ac.il

The Ullmann condensation is another important method for the formation of aryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or a phenoxide. phasetransfercatalysis.complos.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. phasetransfercatalysis.com However, modern variations utilize soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. orgsyn.org

Approaches via Bromination of Propoxyphenol Precursors

An alternative synthetic pathway involves the initial synthesis of a propoxyphenol precursor followed by the introduction of the bromine atom onto the aromatic ring. A common precursor for this approach is 2-propoxyphenol.

The regioselective bromination of the aromatic ring is the critical step in this methodology. The position of bromination is directed by the activating and ortho-, para-directing effect of the hydroxyl and alkoxy groups. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). mdpi.comccspublishing.org.cn

The choice of solvent and reaction conditions can significantly influence the regioselectivity of the bromination. For instance, the use of a bulky sulfoxide in combination with HBr can favor bromination at the para-position due to steric hindrance. ccspublishing.org.cn For the synthesis of this compound, conditions favoring ortho-bromination to the hydroxyl group would be required. The use of NBS can be effective for the regioselective bromination of activated aromatic compounds. mdpi.com

Table 2: Common Reagents for the Bromination of Phenols

| Brominating Agent | Typical Conditions | Selectivity |

| Br₂ in CS₂ | Low temperature | Mixture of ortho and para isomers orgsyn.org |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Often para-selective mdpi.com |

| HBr/H₂O₂ | Aqueous media | Can provide regioselective bromination ccspublishing.org.cn |

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity

The synthesis of this compound from catechol and 1,3-dibromopropane presents a significant challenge in terms of regioselectivity. Several outcomes are possible, and controlling the reaction to favor the desired product is paramount. The potential products include the target molecule, its regioisomer 1-(3-bromo-propoxy)-2-hydroxybenzene, the di-alkylated product 1,2-bis(3-bromopropoxy)benzene, and polymeric side products.

The regioselectivity of the alkylation is influenced by several factors:

Nature of the Cation: The choice of base and the corresponding cation can influence the site of alkylation.

Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the phenoxide ions.

Reaction Temperature: Temperature can impact the relative rates of the competing alkylation reactions.

In a related synthesis of 4-(3-bromopropyloxy)phenol from hydroquinone and 1,3-dibromopropane, a mono-alkylated product was successfully obtained. prepchem.com This suggests that with careful control of stoichiometry and reaction conditions, selective mono-alkylation of dihydroxybenzenes is achievable. For the synthesis of this compound from catechol, the two hydroxyl groups have different steric environments, which could potentially be exploited to achieve regioselectivity. However, obtaining a single isomer in high yield would likely require optimization of the reaction conditions and potentially the use of protecting groups.

The general mechanism for the O-alkylation of phenols involves the deprotonation of the hydroxyl group by a base to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent. researchgate.net In the case of catechol, the first deprotonation would likely occur at the more accessible hydroxyl group. The resulting mono-phenoxide can then react with 1,3-dibromopropane.

Stereochemical Considerations

The synthesis of this compound from achiral starting materials such as catechol and 1,3-dibromopropane does not involve the formation of any new chiral centers. The product molecule itself is achiral. Therefore, stereochemical considerations are not a factor in the synthetic methodologies discussed. There are no stereoisomers to be controlled or separated.

Interactive Data Table: Factors Influencing Regioselectivity in Phenol Alkylation

| Factor | Influence on Regioselectivity | Expected Outcome for this compound Synthesis |

| Stoichiometry | Using a 1:1 molar ratio of catechol to 1,3-dibromopropane can favor mono-alkylation over di-alkylation. | Increased yield of the desired mono-alkylated product. |

| Base | The choice of base (e.g., K₂CO₃, NaH) can affect the differential acidity of the two hydroxyl groups in catechol. | Potentially favoring alkylation at one hydroxyl group over the other. |

| Solvent | Polar aprotic solvents like DMF or acetone are commonly used and can influence the reaction rate and selectivity. | Optimization of the solvent can help control the formation of side products. |

| Temperature | Lower reaction temperatures generally favor the kinetic product, which may lead to higher regioselectivity. | Running the reaction at a controlled, lower temperature could improve the yield of the desired isomer. |

Chemical Reactivity and Transformation of 2 3 Bromo Propoxy Phenol

Nucleophilic Substitution Reactions at the Bromine Atom

The presence of a primary alkyl bromide in the 3-propoxy chain makes this position highly susceptible to nucleophilic attack. The bromine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles.

The terminal carbon atom attached to the bromine is sterically unhindered, favoring the bimolecular nucleophilic substitution (S_N2) mechanism. This reaction pathway is fundamental to the utility of 2-(3-Bromo-propoxy)-phenol as an alkylating agent. It readily reacts with both nitrogen and oxygen-based nucleophiles. For instance, secondary amines can displace the bromide to form tertiary amines, a crucial step in the synthesis of many pharmaceutical compounds. Similarly, phenoxides can act as nucleophiles to form diaryl ethers.

These reactions are typically conducted in the presence of a base to either deprotonate the nucleophile (in the case of phenols or thiols) or to neutralize the hydrogen bromide formed during the reaction with amines.

Table 1: Examples of S_N2 Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Secondary Amine | R₂NH | Tertiary Amine |

| Phenoxide | ArO⁻ | Diaryl Ether |

| Thiolate | RS⁻ | Thioether |

| Azide | N₃⁻ | Alkyl Azide |

One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization. In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide, being an excellent internal nucleophile, can then attack the electrophilic carbon atom bearing the bromine atom in the same molecule. This intramolecular S_N2 reaction results in the displacement of the bromide and the formation of a new six-membered heterocyclic ring, yielding dihydro-2H-chromene, commonly known as chromane (B1220400).

This ring-forming reaction is an efficient method for constructing the chromane scaffold, which is a core structural motif in many biologically active compounds, including flavonoids and certain pharmaceuticals. The reaction is typically promoted by non-nucleophilic bases such as potassium carbonate or sodium hydride in a polar aprotic solvent.

Electrophilic Aromatic Substitution on the Phenol (B47542) Moiety

The phenol moiety of this compound is an activated aromatic system susceptible to electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. The adjacent propoxy group (-OCH₂CH₂CH₂Br) is also an activating, ortho, para-directing group, albeit weaker than the hydroxyl group.

The combined directing effects of these two groups strongly favor substitution at the positions ortho and para to the hydroxyl group (positions 4 and 6). Position 2 is already substituted. Therefore, electrophilic attack will predominantly occur at the C4 and C6 positions of the benzene (B151609) ring. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the aromatic ring, provided that the reaction conditions are controlled to avoid side reactions involving the other functional groups. For example, nitration would introduce a nitro group, further functionalizing the aromatic core.

Derivatization through the Hydroxyl Group

The phenolic hydroxyl group provides another site for chemical modification. This acidic proton can be removed by a base, and the resulting phenoxide can react with various electrophiles. This allows for the synthesis of a wide range of derivatives.

Etherification: The hydroxyl group can be converted into an ether through the Williamson ether synthesis. Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields the corresponding anisole (B1667542) derivative.

Esterification: The phenol can be acylated to form esters. This is typically achieved by reacting it with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This reaction is often used to protect the hydroxyl group during subsequent synthetic steps.

These derivatizations allow for fine-tuning the electronic and steric properties of the molecule or for introducing new functional handles for further transformations.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its most notable application is in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.

In a common synthetic route to Carvedilol, this compound is coupled with 4-(9H-carbazol-4-yloxy)aniline. In this key step, the primary amine of the carbazole (B46965) derivative acts as a nucleophile, displacing the bromine atom from this compound via an S_N2 reaction. This reaction forms a crucial carbon-nitrogen bond and assembles the core structure of the final drug molecule. The ability of this compound to serve as a reliable three-carbon linker with a pre-installed phenolic functionality is central to the efficiency of this synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chromane (dihydro-2H-chromene) |

| Potassium Carbonate |

| Sodium Hydride |

| Methyl Iodide |

| Pyridine |

| Carvedilol |

Spectroscopic and Structural Characterization of 2 3 Bromo Propoxy Phenol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-(3-bromo-propoxy)-phenol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the protons of the propoxy chain, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region is expected to show a complex multiplet pattern for the four protons on the benzene (B151609) ring, typically appearing between 6.8 and 7.2 ppm. libretexts.orgstackexchange.com The ortho-disubstitution pattern leads to a characteristic splitting. The phenolic hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can vary over a wide range (typically 4-7 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. libretexts.org

The protons of the 3-bromopropoxy side chain will present three distinct signals:

A triplet corresponding to the two protons of the -O-CH₂- group (adjacent to the phenolic oxygen), expected around 4.2 ppm.

A multiplet (likely a quintet) for the central -CH₂- group of the propoxy chain, anticipated around 2.3 ppm.

A triplet for the -CH₂-Br protons, shifted downfield due to the electronegativity of the bromine atom, expected around 3.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.2 | Multiplet |

| Phenolic-OH | 4.0 - 7.0 | Broad Singlet |

| O-CH₂- | ~4.2 | Triplet |

| -CH₂- | ~2.3 | Multiplet |

| -CH₂-Br | ~3.6 | Triplet |

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

The six aromatic carbons will resonate in the downfield region of the spectrum (110-160 ppm). The carbon atom attached to the phenolic oxygen (C-1) and the carbon bearing the propoxy group (C-2) will be the most deshielded among the aromatic carbons. The chemical shifts of the other four aromatic carbons will be influenced by their position relative to the two substituents.

The three aliphatic carbons of the 3-bromopropoxy chain will appear in the upfield region of the spectrum. The carbon attached to the phenolic oxygen (-O-CH₂) is expected to resonate around 68 ppm. The central methylene carbon (-CH₂-) would likely appear around 32 ppm, and the carbon bonded to the bromine atom (-CH₂-Br) is anticipated to be at a similar chemical shift, around 33 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | ~155 |

| Aromatic C-O-CH₂ | ~145 |

| Aromatic C-H | 115 - 130 |

| O-CH₂- | ~68 |

| -CH₂- | ~32 |

| -CH₂-Br | ~33 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the O-H, C-H, C-O, C=C, and C-Br bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. oregonstate.edu Aromatic C-H stretching vibrations are expected to appear as a series of sharp bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the propoxy chain will be observed in the 2850-3000 cm⁻¹ region.

The C-O stretching vibrations are anticipated to produce strong bands. The aromatic C-O stretch of the phenol (B47542) is typically found around 1200-1260 cm⁻¹, while the aliphatic C-O stretch of the ether linkage will likely appear in the 1000-1150 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-O stretch | 1200 - 1260 | Strong |

| Aliphatic C-O stretch | 1000 - 1150 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, with a molecular formula of C₉H₁₁BrO₂, the expected molecular weight is approximately 230.00 g/mol for the ⁷⁹Br isotope and 232.00 g/mol for the ⁸¹Br isotope. The mass spectrum will therefore show a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units.

The fragmentation of this compound under electron ionization is expected to proceed through several pathways. A common fragmentation for ethers is the cleavage of the C-O bond, which could lead to the formation of a bromopropoxy radical and a phenoxy cation (m/z 93), or a phenol radical cation and a bromopropene molecule. Cleavage of the propoxy chain is also likely, for instance, the loss of a bromine radical to give a fragment at m/z 151. Another potential fragmentation is the loss of the entire 3-bromopropoxy group, leading to a fragment corresponding to the phenol cation at m/z 94.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 230/232 | [M]⁺ (Molecular ion) |

| 151 | [M - Br]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 93 | [C₆H₅O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. hmdb.ca To perform this analysis, a single crystal of this compound of suitable size and quality would be required.

If a suitable crystal could be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the 3-bromopropoxy side chain relative to the phenol ring. Furthermore, the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom, would be elucidated. This detailed structural information is invaluable for understanding the physical properties and biological activity of the compound. As of now, no public crystal structure data for this compound is available.

Theoretical and Computational Studies on 2 3 Bromo Propoxy Phenol

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules at the atomic level. For a molecule like 2-(3-bromo-propoxy)-phenol, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to provide a balance of accuracy and computational efficiency. karazin.ua

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Table 1: Predicted Geometrical Parameters for this compound Based on DFT Calculations of Analogous Compounds

| Parameter | Description | Predicted Value |

| C-O (Phenolic) Bond Length | Bond between the phenyl ring and the hydroxyl oxygen | ~1.36 Å |

| O-H (Phenolic) Bond Length | Bond within the hydroxyl group | ~0.97 Å |

| C-O (Ether) Bond Length | Bond between the phenyl ring and the propoxy oxygen | ~1.37 Å |

| C-Br Bond Length | Bond between the propyl chain and the bromine atom | ~1.96 Å |

| C-O-C Angle (Ether) | Angle of the ether linkage | ~118° |

| Note: Values are estimations based on typical results for substituted phenols and alkyl halides from DFT studies. |

Once the geometry is optimized, DFT calculations can provide deep insights into the molecule's electronic structure. This analysis helps in understanding the molecule's reactivity, stability, and spectroscopic properties.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. It would show negative potential (red/yellow) around the oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) near the hydroxyl hydrogen, confirming its acidic nature.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. karazin.ua The HOMO is typically localized on the electron-rich phenol (B47542) ring and oxygen atoms, indicating the site of electron donation (e.g., in oxidation reactions). The LUMO is often distributed over the aromatic ring and the C-Br anti-bonding orbital, representing the site for electron acceptance (e.g., in nucleophilic attack). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties. karazin.ua

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Description | Predicted Outcome |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.5 to -1.0 eV |

| HOMO-LUMO Gap | Energy difference, indicating chemical reactivity | ~5.0 to 5.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | Moderate to high, due to O and Br atoms |

| Note: Values are estimations based on typical DFT results for substituted phenols. |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a dynamic picture of the substance's behavior, particularly in solution. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal how it interacts with its environment. nih.govias.ac.in

The primary intermolecular interactions governing the behavior of this compound would be:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. Both the hydroxyl oxygen and the ether oxygen can act as hydrogen bond acceptors. In an aqueous environment, the molecule would form a dynamic network of hydrogen bonds with surrounding water molecules. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) that can interact favorably with nucleophiles like the oxygen or nitrogen atoms of other molecules. mdpi.combohrium.com Computational studies are effective in characterizing the strength and geometry of these interactions. mdpi.combohrium.com

Dispersion and π-π Interactions: The phenyl ring can engage in π-π stacking with other aromatic systems, while the entire molecule experiences van der Waals forces (dispersion) with neighboring molecules.

MD simulations can quantify parameters such as the radial distribution function to show the average distance and coordination number of solvent molecules around specific sites (like the -OH group or Br atom), providing a detailed picture of the solvation shell. nih.gov

Prediction of Reactivity Parameters (e.g., Bond Dissociation Energies, Ionization Potentials)

Computational methods are highly effective for predicting reactivity parameters that can be challenging to measure experimentally.

Bond Dissociation Energies (BDE): The BDE is the energy required to break a bond homolytically. For this compound, the O-H bond BDE is of particular interest as it relates to potential antioxidant activity. pan.olsztyn.pl DFT methods, such as B3LYP, have been shown to reliably predict O-H BDEs in phenols to within 2-3 kcal/mol of experimental values. pan.olsztyn.pl The presence of an ortho-alkoxy group is expected to slightly lower the O-H BDE compared to unsubstituted phenol (which is ~88 kcal/mol) due to the stabilization of the resulting phenoxyl radical. acs.orgmdpi.com The C-Br bond BDE could also be calculated to assess the likelihood of radical reactions at the alkyl chain.

Ionization Potential (IP): The ionization potential, the energy required to remove an electron, can be estimated from the negative of the HOMO energy (a concept known as Koopmans' theorem). This parameter is relevant for understanding the molecule's behavior in redox reactions. rsc.org

Table 3: Predicted Reactivity Parameters for this compound

| Parameter | Bond/Property | Predicted Value (Gas Phase) | Significance |

| BDE (O-H) | Phenolic O-H | 85 - 88 kcal/mol | Relates to antioxidant activity |

| BDE (C-Br) | Propyl C-Br | ~70 kcal/mol | Relates to stability and radical reactions |

| Ionization Potential | Whole Molecule | ~8.0 - 8.5 eV | Relates to ease of oxidation |

| Note: Values are estimations based on computational studies of substituted phenols and alkyl halides. acs.orgmdpi.com |

Computational Assessment of Reaction Mechanisms

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies.

Synthesis via Williamson Ether Synthesis: This compound is typically formed via a Williamson ether synthesis, likely involving a catechol derivative and 1,3-dibromopropane (B121459). A computational study could model this S_N2 reaction. rsc.org Calculations would identify the geometry of the transition state, where the phenoxide oxygen attacks the carbon atom bonded to bromine, and determine the activation energy barrier for the reaction. researchgate.netwikipedia.org This provides insight into reaction kinetics and potential side reactions. researchgate.net

Nucleophilic Substitution at the Alkyl Bromide: The terminal bromine on the propoxy chain makes this carbon an electrophilic site for further nucleophilic substitution. acs.orgacs.org DFT-based reactivity descriptors, such as condensed Fukui functions, can be calculated to pinpoint the most reactive sites for nucleophilic attack. acs.org A full reaction mechanism study would involve locating the S_N2 transition state for the displacement of the bromide ion by a nucleophile and calculating the associated energy barrier, thus predicting the feasibility and rate of such a reaction. viu.cadu.edu.eg

By modeling these reaction pathways, computational chemistry can help optimize reaction conditions and predict the formation of different products, guiding synthetic efforts.

Applications and Research Trajectories of 2 3 Bromo Propoxy Phenol and Its Structural Motifs

Precursor in Organic Synthesis of Phenolic Ethers and Heterocycles

The dual reactivity of 2-(3-bromopropoxy)phenol, stemming from its nucleophilic phenolic hydroxyl group and the electrophilic carbon atom bearing a bromine, establishes it as a valuable precursor in organic synthesis. Phenolic compounds with bromo-alkoxy substituents are frequently utilized as intermediates. The synthesis of this precursor itself commonly involves the reaction of a phenol (B47542) derivative with 1,3-dibromopropane (B121459) under basic conditions.

One of the primary applications of this compound is in the synthesis of more complex phenolic ethers . The Williamson ether synthesis, a foundational method for preparing symmetrical and unsymmetrical ethers, can be employed where the phenoxide ion acts as a nucleophile. ksu.edu.sa Furthermore, the terminal bromine on the propoxy chain allows for subsequent reactions, enabling the extension of the chain or the introduction of other functional groups.

Perhaps more significantly, the structure of 2-(3-bromopropoxy)phenol is ideally suited for the synthesis of heterocyclic compounds , particularly those containing oxygen. The proximity of the phenolic hydroxyl group and the three-carbon chain ending in a bromine atom facilitates intramolecular cyclization reactions. Under basic conditions, the phenol can be deprotonated to form a phenoxide, which then acts as an intramolecular nucleophile, displacing the bromide to form a six-membered heterocyclic ring, specifically a chromane (B1220400) derivative. This type of oxidative cyclization is a powerful method for creating complex polycyclic structures. nih.govnih.gov The reaction of phenols with dihaloalkanes like 1,3-dibromopropane is a known route to such heterocyclic systems. calstate.edu

| Reaction Type | Reacting Group(s) | Product Class | Example |

| Intermolecular Alkylation | Phenolic -OH | Phenolic Ethers | Reaction with an alkyl halide |

| Intramolecular Cyclization | Phenolic -OH and C-Br | Chromanes (Heterocycles) | Base-catalyzed ring closure |

| Nucleophilic Substitution | C-Br | Functionalized Ethers | Reaction with various nucleophiles |

Scaffold for Design of Novel Chemical Entities

In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of new compounds for biological screening. The 2-(3-bromopropoxy)phenol structure serves as a valuable scaffold for designing novel chemical entities. The strategy of using bioisosteric replacements and modifying core scaffolds is central to optimizing lead molecules in drug development. nih.gov

The bromophenol motif is a well-established "privileged structure" found in numerous biologically active compounds, particularly those isolated from marine organisms. nih.govnih.gov These natural products exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net By using 2-(3-bromopropoxy)phenol as a starting point, chemists can synthesize analogues of these natural products or explore entirely new chemical space.

The synthetic versatility of the scaffold allows for modification at three key positions:

The Aromatic Ring: Electrophilic substitution can introduce additional functional groups onto the benzene (B151609) ring.

The Phenolic Hydroxyl Group: The hydroxyl group can be etherified, esterified, or used as a handle to attach other molecular fragments.

The Bromo-propoxy Chain: The terminal bromine can be substituted by a wide variety of nucleophiles (amines, thiols, azides, etc.), leading to a diverse array of derivatives.

This multi-faceted reactivity enables the creation of libraries of compounds with tailored physicochemical properties, enhancing the potential for discovering new molecules with desired biological activities, such as enzyme inhibitors or receptor modulators. scispace.comresearchgate.net

Development of Specialized Reagents and Materials

Beyond its role as a synthetic precursor for discrete molecules, 2-(3-bromopropoxy)phenol and its derivatives have potential in the development of specialized reagents and functional materials. The reactivity of the phenol group is well-documented; for instance, phenols can undergo highly regioselective ortho-formylation, a key step in the synthesis of salicylaldehydes which are important intermediates for ligands and heterocyclic compounds. orgsyn.org

The bromo-alkoxy chain provides a reactive handle for grafting the molecule onto surfaces or incorporating it into larger polymeric structures. This could be used to create functional materials with specific properties:

Modified Surfaces: The molecule could be immobilized on a solid support (e.g., silica, polymer beads) to create a stationary phase for chromatography or a heterogeneous catalyst.

Polymer Synthesis: As a monomer or a functionalizing agent, derivatives of 2-(3-bromopropoxy)phenol could be incorporated into polymers to impart specific characteristics such as flame retardancy (due to the bromine content), altered hydrophobicity, or reactive sites for further cross-linking or modification.

The combination of the aromatic ring and the flexible ether linkage makes this structural motif interesting for building blocks in materials science, where precise control over molecular architecture is crucial for tuning bulk properties.

Investigation of Related Naturally Occurring Bromophenols

The structure of 2-(3-bromopropoxy)phenol is related to a vast and diverse class of naturally occurring bromophenols, which are predominantly found in marine environments, especially in red algae. nih.govmdpi.com These compounds are secondary metabolites that are believed to play a role in chemical defense for the organisms that produce them. nih.gov Research into these natural products provides important context and inspiration for the synthetic applications of simpler bromophenols.

Marine algae are a rich source of structurally diverse and bioactive bromophenols, which have been studied for a range of potential therapeutic applications. nih.gov

| Biological Activity | Source Organism (Example) | Reference |

| Anticancer | Leathesia nana, Rhodomela confervoides | nih.gov |

| Antidiabetic | Symphyocladia latiuscula | nih.gov |

| Antioxidant | Rhodomela confervoides | nih.gov |

| Antimicrobial | Various Marine Algae | researchgate.net |

The study of these complex natural products, such as polybrominated diphenyl ethers, informs synthetic chemistry by revealing novel molecular architectures with potent biological activity. naturalproducts.net The synthesis and biological evaluation of derivatives of these natural compounds are active areas of research, aiming to develop new therapeutic agents. nih.govscispace.com

Advanced Formulation and Delivery System Research (e.g., Nanoencapsulation of Derivatives)

A significant challenge with many biologically active organic molecules, particularly those derived from natural products, is their poor water solubility. This can limit their bioavailability and therapeutic efficacy. Advanced formulation strategies, such as nanoencapsulation, are being explored to overcome these limitations.

While research specifically detailing the nanoencapsulation of 2-(3-bromopropoxy)phenol derivatives is nascent, this represents a logical and promising future research trajectory. Derivatives of this scaffold, especially those designed as potential drugs, are likely to be hydrophobic (lipophilic) due to the presence of the aromatic ring and the bromine atom. Such hydrophobic "cargo" is an ideal candidate for encapsulation within nanoparticle-based delivery systems.

Several nanoencapsulation technologies are relevant:

Polymeric Nanoparticles: Hydrophobic molecules can be encapsulated within the core of polymeric nanoparticles, such as those made from poly(propylene sulfide). These systems can be designed to release their cargo in response to specific triggers, such as a change in oxidation state. researchgate.net

Liposomes and Micelles: These are self-assembled lipid-based nanostructures that can effectively encapsulate lipophilic compounds within their core or lipid bilayer.

Crosslinked Shell Capsules: Novel encapsulation methods using cross-linked peptides can form small, stable nanocapsules capable of carrying a high payload of active agents. unisa.edu.au

The development of nano-formulations for bromophenol derivatives could enhance their solubility, protect them from degradation in the body, and potentially enable targeted delivery to specific tissues, thereby increasing their therapeutic potential and reducing side effects.

Q & A

Q. What are the primary synthetic routes for 2-(3-Bromo-propoxy)-phenol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or etherification. A common method is the reaction of phenol derivatives with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity.

- Temperature control : Prolonged heating (>12 hours) may lead to side reactions, such as elimination or over-bromination.

- Stoichiometry : Excess 1,3-dibromopropane (1.2–1.5 equiv.) improves conversion rates .

Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted phenol or di-brominated byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the propoxy chain’s connectivity and bromine position. Key signals include:

- Aromatic protons (δ 6.7–7.2 ppm, multiplet) and methine protons adjacent to bromine (δ 3.4–3.8 ppm).

- C NMR shows a brominated carbon at δ 30–35 ppm .

- X-ray crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between phenolic -OH and ether oxygen). SHELXL software is widely used for refinement .

- IR spectroscopy : O-H stretch (~3200 cm⁻¹) and C-Br vibration (~550 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos enhance coupling efficiency.

- Electronic effects : The electron-withdrawing propoxy group slightly deactivates the aromatic ring, requiring elevated temperatures (80–100°C) for aryl boronic acid coupling .

- Competing pathways : Bromine may undergo elimination under strong bases (e.g., t-BuOK), forming allyl ether byproducts. Kinetic studies using HPLC-MS can monitor competing pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for solvent effects (DMSO tolerance <1% v/v).

- Structural analogs : Compare with 4-(3-Bromopropoxy)phenol, where meta-substitution alters steric hindrance and target binding .

- Metabolic stability : LC-MS/MS analysis of hepatic microsome incubations identifies rapid degradation pathways (e.g., CYP450-mediated O-dealkylation) that may explain in vitro-in vivo disparities .

Q. How can computational modeling predict the thermodynamic stability of this compound in solution?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal:

- Conformational preferences : The propoxy chain adopts a gauche configuration to minimize steric clash with the phenolic -OH.

- Solvation effects : Water stabilizes the molecule via hydrogen bonding (ΔG_solvation ≈ -15 kcal/mol).

- Degradation pathways : Simulated hydrolysis of the C-Br bond shows a high activation barrier (>25 kcal/mol), suggesting stability under physiological pH .

Methodological Challenges and Solutions

Q. What experimental designs mitigate oxidative degradation during storage of this compound?

- Storage conditions : Use amber vials under argon at -20°C to prevent photo-oxidation and moisture uptake.

- Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation.

- QC monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like quinones .

Q. How to optimize regioselective functionalization of this compound for medicinal chemistry applications?

- Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the phenolic -OH, enabling directed bromine substitution at the ortho position.

- Protection/deprotection : Temporarily silylate the -OH group (e.g., TBSCl) to prevent undesired ether cleavage during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.